molecular formula C15H21NO4 B1341824 Boc-4-(2-aminophenyl)butanoic acid CAS No. 214829-08-0

Boc-4-(2-aminophenyl)butanoic acid

Cat. No. B1341824
CAS RN: 214829-08-0
M. Wt: 279.33 g/mol
InChI Key: DCUBKGRYPOKYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-4-(2-aminophenyl)butanoic acid, also known as Boc-Phe-OH, is an important organic compound used in a variety of scientific research applications. Boc-Phe-OH is a white crystalline solid that is soluble in water and organic solvents. It is a derivative of phenylalanine, an essential amino acid, and is commonly used in peptide synthesis and as a model compound for the study of peptide structure and function. Boc-Phe-OH also has potential applications in drug design, as it can be used as a building block for creating novel peptide-based drugs.

Scientific Research Applications

NMR Studies and Peptide Chemistry

Boc-4-(2-aminophenyl)butanoic acid and its derivatives are utilized in the field of nuclear magnetic resonance (NMR) studies and peptide chemistry. The compounds, particularly Boc-protected amino acids, play a significant role in promoting distinct structural conformations in peptides. For instance, specific Boc-protected hydroxyproline derivatives were found to promote polyproline helix conformations in model peptides, enhancing the sensitivity of detection via 19F NMR. Such characteristics make these compounds valuable in medicinal chemistry and as probes in scientific research (Tressler & Zondlo, 2014).

Solubility and Thermodynamic Studies

The solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in various solvents has been extensively studied. Understanding the solubility and thermodynamic properties of these compounds in different solvents is crucial for their application in chemical synthesis and pharmaceutical formulation. For instance, the solubility of this compound was found to increase with temperature in solvents like methanol, ethanol, and others, providing vital data for its application in chemical processes (Fan et al., 2016).

Amino Group Protection in Synthesis

This compound derivatives are frequently employed as protecting groups in the synthesis of complex molecules. The protection and deprotection of amino groups are pivotal steps in the synthesis of pharmaceuticals like ceforanide. Studies comparing different protecting agents for amino groups have highlighted the efficacy of Boc (Di-tert butyl dicarbonate) due to its higher yield and the feasibility of removing the protecting group under certain conditions (Zhao, Wang, & Liu, 2014).

Synthesis of Enantiomers and N-Protected Derivatives

The synthesis of enantiomers and N-protected derivatives of amino acids, including those related to this compound, is another significant area of research. The ability to create enantiomerically pure compounds is crucial for the development of pharmaceuticals and other bioactive molecules. Enantioselective synthesis methods, using catalysts like lipases, have been developed to obtain these compounds in their pure forms (Solymár, Kanerva, & Fülöp, 2004).

Catalyst-free Chemoselective N-tert-butyloxycarbonylation

Chemoselective N-tert-butyloxycarbonylation of amines, a process relevant to this compound, is vital for synthesizing N-protected amines. The catalyst-free approach to this reaction in water is notable for its selectivity and the purity of the resulting N-t-Boc derivatives. This method avoids the formation of undesirable side products and is applicable to a range of compounds, including chiral amines and beta-amino alcohols (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

The safety data sheets for Boc-4-(2-aminophenyl)butanoic acid indicate that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . Further details about its hazards are not provided in the search results.

properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-5-4-7-11(12)8-6-10-13(17)18/h4-5,7,9H,6,8,10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUBKGRYPOKYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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